

Physicochemical properties of "Ethyl 2-(4-aminocyclohexyl)acetate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-(4-aminocyclohexyl)acetate</i>
Cat. No.:	B1273524

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 2-(4-aminocyclohexyl)acetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 2-(4-aminocyclohexyl)acetate**, a key intermediate in the synthesis of active pharmaceutical ingredients, notably partial agonists for dopamine receptors.^[1] This document collates critical data, outlines experimental methodologies, and presents visual diagrams to facilitate understanding and application in research and development. The information presented pertains to both the free base form and its hydrochloride salt, with a focus on the thermodynamically favored trans-isomer.^[2]

Chemical Identity and Structure

Ethyl 2-(4-aminocyclohexyl)acetate is characterized by a cyclohexane ring substituted with an amino group and an ethyl acetate group. The compound's biological activity, particularly its affinity for dopamine receptors, is significantly influenced by the stereochemistry of these substituents.^{[1][2]} The trans-isomer, designated as ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate, is generally the isomer of interest in pharmaceutical applications.^[2]

- IUPAC Name (trans-isomer): ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate^[2]

- Molecular Formula (Free Base): C₁₀H₁₉NO₂^[3]
- Molecular Formula (HCl Salt): C₁₀H₂₀CINO₂^[4]
- CAS Number (trans-isomer, Free Base): 76308-28-6^[3]
- CAS Number (trans-isomer, HCl Salt): 76308-26-4^[2]

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties for both the free base (trans-isomer) and its hydrochloride salt. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including solubility, absorption, and formulation characteristics.

Property	Value (Free Base, trans-isomer)	Value (Hydrochloride Salt, trans-isomer)	Source(s)
Molecular Weight	185.27 g/mol	221.72 g/mol	[2] [3]
Appearance	White solid or liquid	Crystalline solid	[2]
Melting Point	165-167°C	177 °C	[5] [6]
Boiling Point (Predicted)	253.2 ± 13.0 °C at 760 mmHg	Not Available	[7]
Water Solubility	Limited	1.82 mg/mL (Soluble)	[7] [8]
Solubility in Organic Solvents	Enhanced in protic solvents	Slightly soluble in Methanol	[6] [7]
LogP (Calculated)	1.4571	1.8789	[2] [3]
Topological Polar Surface Area (TPSA)	52.32 Å ²	52.32 Å ²	[2] [3]

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthesis and characterization. Below are methodologies for the synthesis of the hydrochloride salt and a general protocol for physicochemical property determination.

Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

This protocol describes a robust, multi-step synthesis starting from 4-nitrophenylacetic acid, which is a common industrial method.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Step 1: Catalytic Hydrogenation of 4-nitrophenylacetic acid

- A suitable reactor (e.g., an enamelled autoclave) is charged with deionized water and 4-nitrophenylacetic acid.[\[11\]](#)
- The system is rendered inert with nitrogen gas.[\[11\]](#)
- A suspension of 10% Palladium on Carbon (Pd/C) catalyst in deionized water is added to the reactor.[\[9\]](#)
- The vessel is purged with hydrogen gas. The hydrogenation is conducted in two stages:
 - Stage A (Nitro Group Reduction): The reaction is maintained at 40-50°C under a hydrogen overpressure of 0.1-0.6 bar until hydrogen uptake slows.[\[10\]](#)
 - Stage B (Aromatic Ring Hydrogenation): The temperature is increased to 50-60°C and the hydrogen overpressure is raised to 1-4 bar to facilitate the reduction of the aromatic ring, yielding 4-aminocyclohexylacetic acid.[\[10\]](#)
- Upon completion, the reaction mixture is cooled, purged with nitrogen, and the catalyst is removed by filtration.[\[10\]](#)

Step 2: Esterification

- The aqueous filtrate from Step 1 is concentrated by distillation under vacuum.[\[9\]](#)
- Ethanol is added to the residue, followed by 30% hydrochloric ethanol.[\[9\]](#)

- The mixture is heated to reflux for approximately 2 hours to facilitate the formation of the ethyl ester.[9]

Step 3: Isolation and Purification

- The solvent is removed by vacuum distillation.[9]
- Acetonitrile is added to the residue, and a portion is distilled off.[9]
- The solution is cooled to between 0°C and -5°C to induce crystallization of the hydrochloride salt.[9]
- The resulting crystals are isolated by centrifugation, washed with cold acetonitrile, and dried under vacuum at up to 60°C to a constant weight.[9]

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity. A standard laboratory method for its determination is as follows:

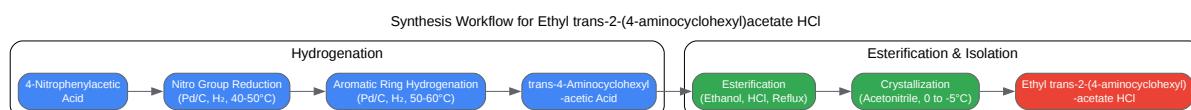
- Sample Preparation: A small quantity of the dried crystalline solid (Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate (e.g., 10-20 °C/min) to approximately 15-20 °C below the expected melting point (177 °C).
- Observation: The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (≤ 1 °C).

Visualizations: Workflows and Mechanisms

Visual diagrams are provided to illustrate key processes and relationships relevant to **Ethyl 2-(4-aminocyclohexyl)acetate**.

Synthesis Workflow

The following diagram outlines the key stages in the synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride from 4-nitrophenylacetic acid.



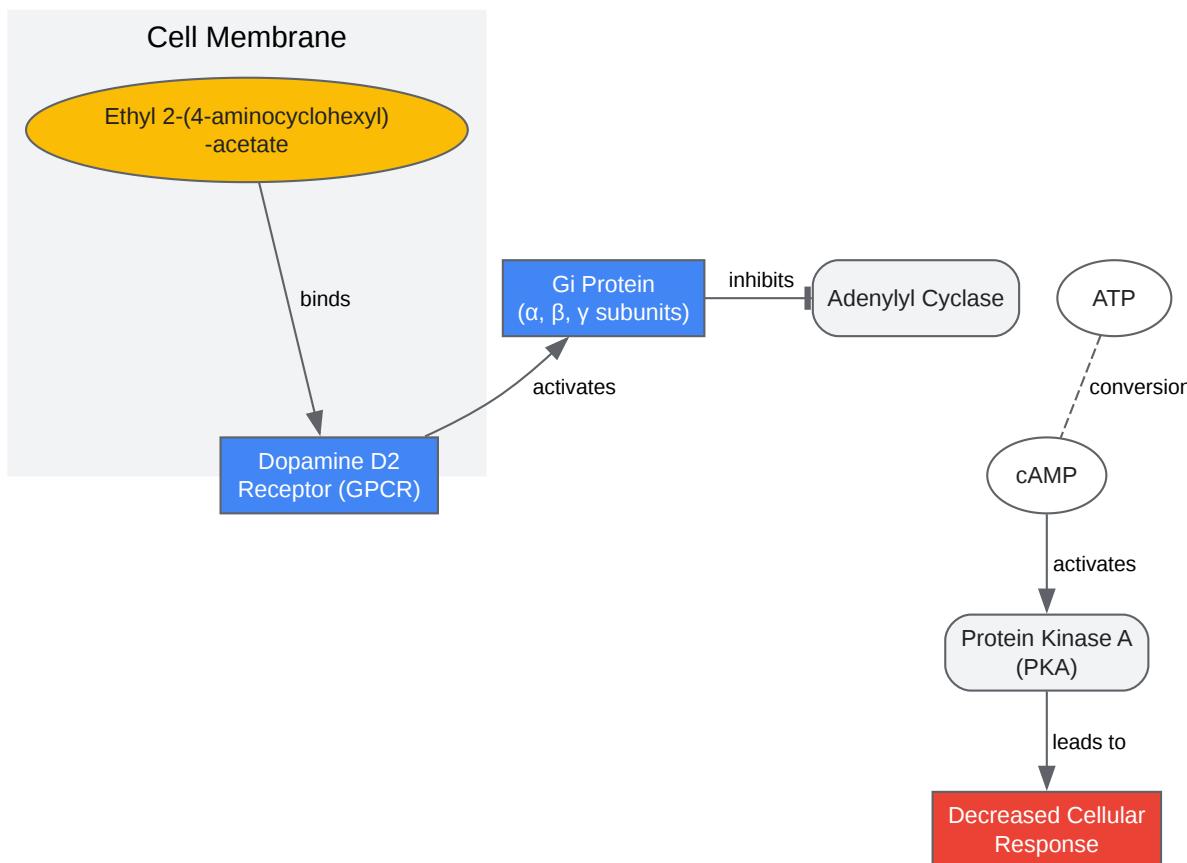
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Caption: Key stages in the synthesis of the target compound.

Proposed Mechanism of Action at Dopamine D2 Receptor

As a dopamine receptor agonist, **Ethyl 2-(4-aminocyclohexyl)acetate** is proposed to interact with D2-family receptors (D2, D3, D4). These are G-protein coupled receptors (GPCRs) that signal through an inhibitory pathway.[\[12\]](#)

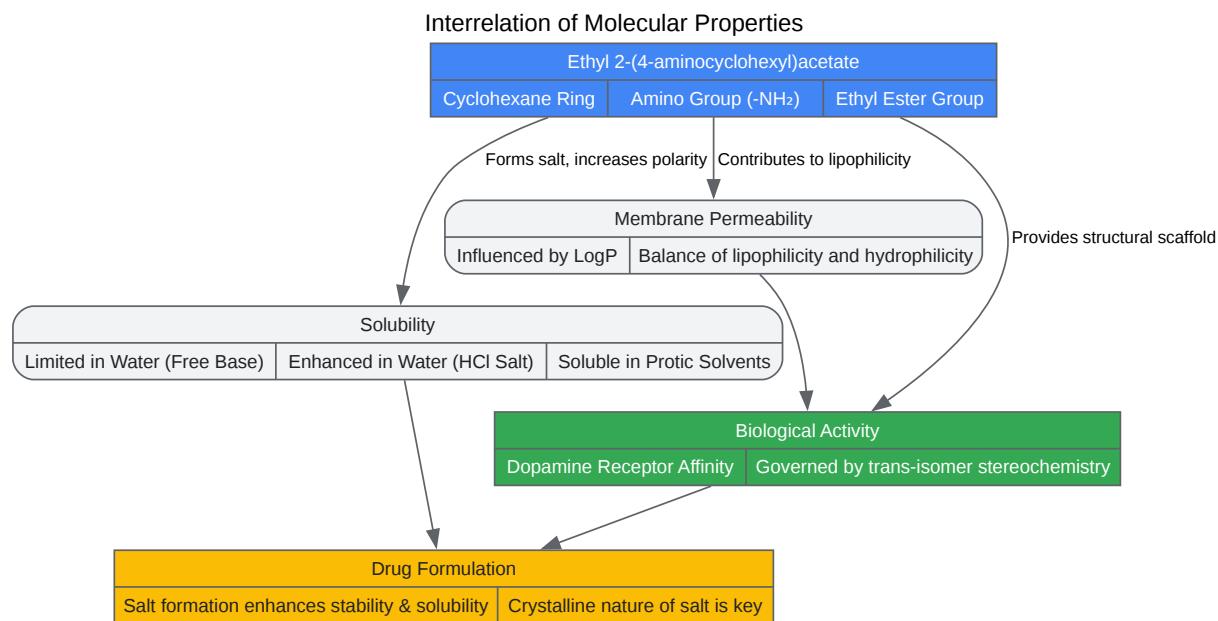
General Signaling Pathway for D2-like Receptor Agonists

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Caption: Agonist binding to D2 receptors inhibits adenylyl cyclase.

Relationship of Physicochemical Properties

The interplay between the compound's structural features and its macroscopic properties is fundamental to its application in drug development.



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Caption: How molecular structure dictates key drug-like properties.

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- To cite this document: BenchChem. [Physicochemical properties of "Ethyl 2-(4-aminocyclohexyl)acetate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273524#physicochemical-properties-of-ethyl-2-4-aminocyclohexyl-acetate>]

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